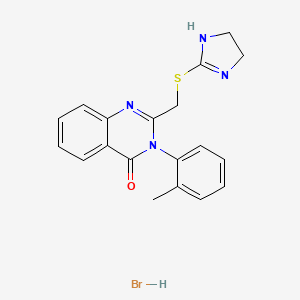![molecular formula C17H15NO6S2 B13769492 2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]- CAS No. 68003-33-8](/img/structure/B13769492.png)
2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]-: is a complex organic compound that belongs to the class of naphthalenesulfonic acids. This compound is characterized by the presence of a naphthalene ring system substituted with an amino group, a sulfonic acid group, and a sulfonyl group attached to a methylphenyl moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]- typically involves multiple steps:
Nitration and Reduction: The starting material, naphthalene, undergoes nitration to form nitronaphthalene, which is then reduced to form aminonaphthalene.
Sulfonation: The aminonaphthalene is sulfonated to introduce the sulfonic acid group.
Sulfonylation: The final step involves the sulfonylation of the compound with 4-methylbenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Sulfide or thiol derivatives.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Dye Synthesis: Used as an intermediate in the synthesis of azo dyes.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology:
Biochemical Studies: Used in the study of enzyme interactions and protein binding due to its sulfonic acid group.
Medicine:
Pharmaceuticals: Investigated for potential use in drug development due to its unique chemical structure.
Industry:
Textile Industry: Used in the production of dyes and pigments.
Polymer Industry: Acts as a monomer or additive in the synthesis of specialty polymers.
Mechanism of Action
The mechanism of action of 2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]- involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Protein Binding: The sulfonic acid group can form strong interactions with proteins, affecting their function.
Pathways: It can modulate biochemical pathways involving sulfonation and desulfonation reactions.
Comparison with Similar Compounds
- 7-Amino-4-hydroxy-2-naphthalenesulfonic acid
- 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
- 5-Amino-2-naphthalenesulfonic acid
Comparison:
- Chemical Structure: While similar compounds share the naphthalenesulfonic acid core, the presence of different substituents (e.g., hydroxy, amino, sulfonyl) imparts unique chemical properties.
- Reactivity: The reactivity of these compounds varies based on the nature and position of the substituents.
- Applications: Each compound has distinct applications in dye synthesis, pharmaceuticals, and industrial processes, highlighting their uniqueness.
Properties
CAS No. |
68003-33-8 |
|---|---|
Molecular Formula |
C17H15NO6S2 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
7-amino-4-(4-methylphenyl)sulfonyloxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H15NO6S2/c1-11-2-5-14(6-3-11)26(22,23)24-17-10-15(25(19,20)21)9-12-8-13(18)4-7-16(12)17/h2-10H,18H2,1H3,(H,19,20,21) |
InChI Key |
LPDSDGMZMLAGJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C=CC(=CC3=CC(=C2)S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


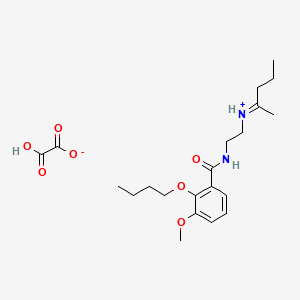

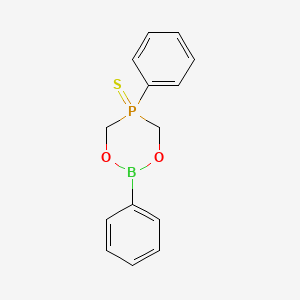


![(4R,5R)-5-Methyl-4-phenyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B13769438.png)

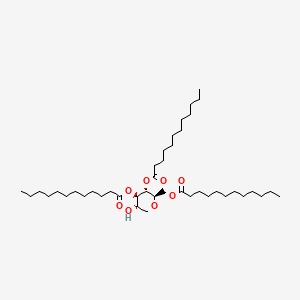
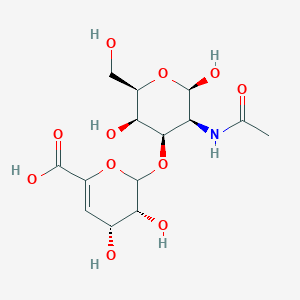


![2-[5-[(3-chlorophenyl)carbamoyloxy]-1H-indol-3-yl]ethylazanium chloride](/img/structure/B13769468.png)

